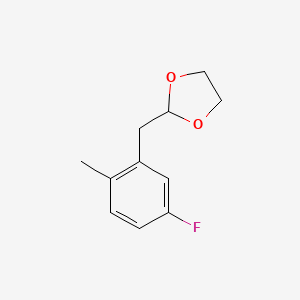

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene

Description

BenchChem offers high-quality 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHQJHKTTYRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645886 | |

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-10-9 | |

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, a fluorinated aromatic compound with potential applications as a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a protected aldehyde functional group makes this molecule a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, a plausible and detailed synthetic route, predicted analytical characterization data, and discusses its potential applications in the broader context of fluorinated compounds in pharmaceutical development.

Introduction and Strategic Importance

5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-10-9) is a specialized organic molecule that combines several key features of interest to the medicinal chemist. The presence of a fluorine atom on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde, allowing for selective reactions at other positions of the molecule before its deprotection to reveal the reactive carbonyl group for further elaboration. This combination of a fluorinated aromatic ring and a masked aldehyde makes it a valuable synthon for multi-step syntheses of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is presented in Table 1.

| Property | Value | Source |

| CAS Number | 898785-10-9 | - |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | Colorless oil (predicted) | [2] |

| SMILES | CC1=CC=C(F)C=C1CC2OCCO2 | - |

| InChI Key | XAKHQJHKTTYRFP-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

The most logical and efficient synthetic route to 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is the acid-catalyzed acetalization of its corresponding aldehyde precursor, (5-Fluoro-2-methylphenyl)acetaldehyde, with ethylene glycol.

Caption: Proposed synthetic pathway for the target compound.

Synthesis of the Precursor: (5-Fluoro-2-methylphenyl)acetaldehyde

While (5-Fluoro-2-methylphenyl)acetaldehyde is commercially available, understanding its synthesis provides deeper insight. A common route would involve the oxidation of the corresponding alcohol, (5-fluoro-2-methylphenyl)ethanol, which in turn can be prepared from 5-fluoro-2-methylbenzoic acid or its derivatives via reduction.

Detailed Experimental Protocol: Acetalization

This protocol is a representative procedure based on well-established methods for acetal formation.

Reaction:

(5-Fluoro-2-methylphenyl)acetaldehyde + Ethylene Glycol → 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene

Materials:

-

(5-Fluoro-2-methylphenyl)acetaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq) or other suitable acid catalyst

-

Toluene or benzene (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Magnetic stirrer and heating mantle.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

To a round-bottom flask, add (5-Fluoro-2-methylphenyl)acetaldehyde, toluene, and ethylene glycol.

-

Add the acid catalyst (p-toluenesulfonic acid monohydrate) to the mixture.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a colorless oil, can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Excess Ethylene Glycol: Using a slight excess of ethylene glycol helps to drive the equilibrium towards the formation of the acetal.

-

Acid Catalyst: The reaction is acid-catalyzed; PTSA is a common choice due to its effectiveness and ease of handling. The catalytic amount is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the diol.

-

Dean-Stark Apparatus: The formation of the acetal is a reversible reaction that produces water as a byproduct. The continuous removal of water via azeotropic distillation with toluene shifts the equilibrium to the product side, ensuring a high yield.

-

Aqueous Workup: The washing steps are crucial to neutralize the acid catalyst (NaHCO₃ wash) and remove any unreacted ethylene glycol and other water-soluble impurities.

Caption: Generalized mechanism of acid-catalyzed acetal formation.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 6.80 | m | 3H | Aromatic protons (Ar-H) |

| ~5.10 | t, J ≈ 4.8 Hz | 1H | Acetal proton (-O-CH-O-) |

| ~4.00 - 3.80 | m | 4H | Dioxolane protons (-O-CH₂-CH₂-O-) |

| ~2.95 | d, J ≈ 4.8 Hz | 2H | Benzylic protons (Ar-CH₂) |

| ~2.30 | s | 3H | Methyl protons (Ar-CH₃) |

The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetal proton will appear as a triplet due to coupling with the adjacent benzylic protons. The dioxolane protons will likely appear as a multiplet.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~162 (d) | C-F | Large one-bond C-F coupling (¹JCF ≈ 245 Hz) |

| ~138 (d) | Quaternary Ar-C | Small C-F coupling |

| ~131 (d) | Quaternary Ar-C | Small C-F coupling |

| ~130 (d) | Ar-CH | Small C-F coupling |

| ~115 (d) | Ar-CH | Moderate C-F coupling |

| ~113 (d) | Ar-CH | Moderate C-F coupling |

| ~103 | Acetal Carbon (-O-CH-O-) | |

| ~65 | Dioxolane Carbons (-O-CH₂-CH₂-O-) | |

| ~39 | Benzylic Carbon (Ar-CH₂) | |

| ~19 | Methyl Carbon (Ar-CH₃) |

The carbon atoms on the aromatic ring will appear as doublets due to coupling with the fluorine atom. The magnitude of the coupling constant (JCF) will depend on the number of bonds separating the carbon and fluorine atoms.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 196.09

-

Major Fragments:

-

m/z = 123: Loss of the dioxolane methylene group (C₃H₅O₂), corresponding to the 5-fluoro-2-methylbenzyl cation.

-

m/z = 73: The dioxolanylmethyl cation.

-

Potential Applications in Drug Development

While specific applications for 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene have not been explicitly documented, its structure suggests significant potential as a versatile intermediate in medicinal chemistry.

-

Introduction of Fluorinated Moieties: The 5-fluoro-2-methylphenyl group can be incorporated into larger molecules to enhance their pharmacological properties. Fluorine's unique electronic nature can improve metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions.

-

Protected Aldehyde for Further Functionalization: The dioxolane group serves as a robust protecting group for the aldehyde functionality, which is stable to a wide range of reaction conditions, including organometallic reagents and reducing agents. Deprotection under mild acidic conditions readily regenerates the aldehyde, which can then be used in a variety of subsequent reactions, such as:

-

Reductive amination to introduce amine functionalities.

-

Wittig reactions to form alkenes.

-

Aldol reactions to form new carbon-carbon bonds.

-

Oxidation to the corresponding carboxylic acid.

-

This dual functionality makes it an ideal building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs.

Caption: Potential synthetic utility of the target compound in drug discovery.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Hazards of Precursor: The precursor aldehyde is classified as harmful if swallowed.[1]

Conclusion

5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is a strategically designed molecule with significant potential as a building block in organic synthesis, particularly within the field of medicinal chemistry. Its synthesis from a commercially available precursor is straightforward, and its dual functionality offers a wide range of possibilities for the creation of novel and complex molecules. While further research is needed to fully elucidate its specific applications and properties, this guide provides a solid foundation for scientists and researchers interested in utilizing this promising intermediate in their work.

References

-

PubChem. 2-Benzyl-1,3-dioxolane. Retrieved from [Link]

-

Master Organic Chemistry. Acetal Formation. Retrieved from [Link]

Sources

Introduction: The Strategic Intersection of Fluorine Chemistry and Acetal Protection

An In-depth Technical Guide to Fluorinated Benzaldehyde Acetals for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[3][4] Concurrently, the art of multi-step organic synthesis frequently relies on the use of protecting groups to mask reactive functionalities, enabling selective transformations elsewhere in the molecule.[5][6]

This guide focuses on the confluence of these two powerful strategies: the synthesis, properties, and application of fluorinated benzaldehyde acetals. These compounds serve as crucial synthetic intermediates, leveraging the stability of the acetal protecting group to shield the reactive aldehyde functionality of fluorinated benzaldehydes. By temporarily converting the carbonyl to a non-reactive diether, chemists can perform a wide array of reactions, such as Grignard additions or reductions on other parts of the molecule, which would otherwise be incompatible with an unprotected aldehyde.[5][6] This technical paper provides an in-depth exploration of these valuable building blocks, from their rational synthesis to their strategic deployment in complex synthetic campaigns.

Pillar 1: The Enduring Impact of Fluorine in Medicinal Chemistry

The decision to introduce fluorine into a drug candidate is a tactical one, aimed at modulating key pharmacokinetic and pharmacodynamic parameters. Understanding the underlying principles is critical for any drug development professional.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This is a critical tool for tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[2][4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. In some cases, replacing a hydrogen with a fluorine can lead to a significant increase in binding potency.[1][3]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to steric and electronic effects, potentially locking it into a more bioactive conformation for its target.[2][4]

Pillar 2: Synthesis and Methodologies for Fluorinated Benzaldehyde Acetals

The most common and direct method for synthesizing benzaldehyde acetals is the acid-catalyzed reaction of the corresponding benzaldehyde with an excess of an alcohol or a diol.[7][8] This is a reversible equilibrium reaction, and its success hinges on shifting the equilibrium towards the product.

The fundamental causality for the chosen experimental design is Le Châtelier's principle. To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture.[8] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Catalyst Selection: A Self-Validating System

The choice of acid catalyst is crucial. While classical methods use mineral acids like HCl, these can be harsh and difficult to control.[7] Modern protocols favor solid acid catalysts or milder organic acids for their efficiency, ease of removal, and often improved yields.

-

Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is a common, effective, and inexpensive choice.

-

Heterogeneous Catalysts: The use of solid acid catalysts, such as sulfonic acid-functionalized metal-organic frameworks (MOFs) or ion-exchange resins, represents a greener approach.[9] These catalysts are easily filtered off at the end of the reaction, simplifying purification and allowing for catalyst recycling. The validation of such a system is inherent: successful product formation with easy catalyst removal and reuse confirms the protocol's effectiveness.

Detailed Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1,3-dioxolane

This protocol describes a standard procedure for the protection of 4-fluorobenzaldehyde using ethylene glycol.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

-

Toluene (approx. 2 mL per mmol of aldehyde)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the flask with the Dean-Stark trap and condenser. Charge the flask with 4-fluorobenzaldehyde, ethylene glycol, toluene, and a magnetic stir bar.

-

Catalyst Addition: Add the p-TsOH catalyst to the stirring mixture.

-

Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

-

Monitoring: Monitor the reaction progress by observing water collection in the trap. The reaction is typically complete when water no longer accumulates. Progress can also be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure 2-(4-fluorophenyl)-1,3-dioxolane.

Pillar 3: Physicochemical Properties and Characterization

The resulting fluorinated benzaldehyde acetals are typically colorless to pale yellow oily liquids or low-melting solids.[10] Their physical properties are influenced by the position and number of fluorine substituents on the aromatic ring.

Table 1: Physical Properties of Fluorobenzaldehyde Isomers

| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |

| Molar Mass | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |

| Melting Point | -44.5 °C | - | -10 °C |

| Boiling Point | 175 °C | 173 °C | 181 °C |

| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.175 g/cm³ |

| (Data sourced from Wikipedia)[11] |

Characterization: Unambiguous characterization is essential to confirm the structure and purity of the synthesized acetal.

-

¹H NMR: Look for the characteristic singlet of the acetal proton (Ar-CH(OR)₂) typically between 5.5-6.0 ppm, and the signals for the alcohol moiety.

-

¹³C NMR: The acetal carbon signal appears around 100-110 ppm. The C-F coupling constants can provide structural confirmation.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds, showing characteristic chemical shifts for the fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Confirms the absence of the starting aldehyde's C=O stretch (around 1700 cm⁻¹) and the presence of C-O ether stretches (around 1100-1200 cm⁻¹).

Pillar 4: Deprotection and Strategic Application

The true utility of acetals lies in their stability under neutral to strongly basic conditions and their facile cleavage under acidic conditions.[5][6][12] This differential reactivity is the cornerstone of their use as protecting groups.

Deprotection Methodologies

The regeneration of the aldehyde is most commonly achieved through acid-catalyzed hydrolysis.[13] The mechanism is the microscopic reverse of acetal formation.

-

Aqueous Acid: Treatment with dilute aqueous acids (e.g., HCl, H₂SO₄, or acetic acid) in a solvent like acetone or THF efficiently cleaves the acetal.[13]

-

Lewis Acids: Catalysts like FeCl₃·6H₂O can mediate deprotection under mild conditions.[14]

-

Solid-Phase: Perchloric acid adsorbed on silica gel is an efficient and reusable catalyst for both protection and deprotection.[15]

-

Electrochemical Methods: Recent advances have demonstrated electrochemical deprotection under neutral conditions, offering a green alternative for sensitive substrates.[13]

Detailed Experimental Protocol: Acidic Hydrolysis of 2-(4-Fluorophenyl)-1,3-dioxolane

Materials:

-

2-(4-Fluorophenyl)-1,3-dioxolane (1.0 eq)

-

Acetone

-

Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the fluorinated acetal in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of 1M HCl to the solution and stir at room temperature.

-

Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.

-

Quenching: Carefully neutralize the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Remove the bulk of the acetone on a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde.

-

Purification: If necessary, the product can be purified by column chromatography or distillation.

Applications in Drug Discovery

While fluorinated benzaldehyde acetals are primarily synthetic intermediates, the moieties they help create are of significant interest. The strategic protection of a fluorobenzaldehyde allows chemists to build complex molecular architectures that are later evaluated for biological activity. For instance, studies have shown that converting bioactive natural products into their benzaldehyde acetal derivatives can improve their anticancer activity.[16] The fluorinated analogues of such derivatives are a logical next step for researchers, combining the benefits of the acetal linkage with the known advantages of fluorination.

Conclusion and Future Perspectives

Fluorinated benzaldehyde acetals represent a vital class of synthetic intermediates, providing a robust and reliable method for protecting the reactive aldehyde group in fluorinated aromatic systems. Their synthesis is well-established, relying on the principles of reversible acid catalysis, while their deprotection offers a range of options from classical hydrolysis to modern electrochemical methods. For the medicinal chemist and drug development professional, a thorough understanding of these building blocks is not merely academic; it is a practical necessity for the efficient synthesis of complex, next-generation therapeutic agents. Future research will likely focus on developing even milder and more environmentally benign catalytic systems for their formation and cleavage, further enhancing the utility of this indispensable synthetic tool.

References

- Benzaldehyde acetals and process - Google Patents. (n.d.). Google Patents.

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES . (2022). YMER. Retrieved January 25, 2026, from [Link]

-

Biological Impacts of Fluorination . (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Understanding Benzaldehyde Propylene Glycol Acetal: Properties, Safety, and Market Demand . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved January 25, 2026, from [Link]

-

Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol . (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane . (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers . (2024). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 50(25), 6385-6408. Retrieved January 25, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved January 25, 2026, from [Link]

-

Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers . (2020). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Protecting Groups . (n.d.). Retrieved January 25, 2026, from [Link]

-

Aldehyde synthesis by deprotection or hydrolysis . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Benzaldehyde acetal | C13H20O3 | CID 17888754 . (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Fluorobenzaldehyde . (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry . (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Fluorinated natural products: The biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya . (2004). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones . (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

-

9.7: Acetals as Protecting Groups . (2021). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Preparation of Fluoroalkylarenes, Part 2: C-X Fluoroalkylation . (2025). YouTube. Retrieved January 25, 2026, from [Link]

-

Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate . (2007). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology . Journal of Fluorine Chemistry, 134, 3-11. Retrieved January 25, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . (2024). MDPI. Retrieved January 25, 2026, from [Link]

-

Fluoroalkane synthesis by fluorination or substitution . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions . (2022). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

acetals and ketals as protecting groups . (2019). YouTube. Retrieved January 25, 2026, from [Link]

-

Fluorine in Medicinal Chemistry . (2012). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Avoid Protecting Groups . (2019). ACS. Retrieved January 25, 2026, from [Link]

-

Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity . (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

FeCl3·6H2O/acetaldehyde, a versatile system for the deprotection of ketals and acetals via a transacetalization process . (2012). Elsevier. Retrieved January 25, 2026, from [Link]

-

Evaluation of the biological activity of novel monocationic fluoroaryl . (2014). Dovepress. Retrieved January 25, 2026, from [Link]

-

14.3: Acetal Formation . (2019). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product . (2024). YouTube. Retrieved January 25, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US2621214A - Benzaldehyde acetals and process - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchportal.unamur.be [researchportal.unamur.be]

- 15. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 16. Anti-cancer activity of heteroaromatic acetals of andrographolide and its isomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Strategic Utility of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive overview of the proposed initial synthesis, chemical characterization, and strategic importance of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. While a formal discovery narrative for this specific molecule is not prominent in publicly accessible literature, its value as a sophisticated building block in medicinal chemistry is inferred from the well-established roles of its constituent moieties. The presence of a fluorinated toluene scaffold combined with a protected aldehyde functional group makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This document provides a scientifically grounded, plausible synthetic route, detailed experimental protocols, and characterization data to enable its application in research and drug development endeavors.

Introduction: The Strategic Imperative for Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Similarly, the strategic use of protecting groups, such as the 1,3-dioxolane for aldehydes, is fundamental to multi-step organic synthesis, allowing for precise chemical transformations on other parts of a molecule. The subject of this guide, 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene, synergistically combines these two features, presenting itself as a valuable, yet underexplored, intermediate for the synthesis of novel therapeutics.

The 5-fluoro-2-methylphenyl group is a key structural motif in a variety of pharmacologically active compounds. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group, can significantly influence molecular interactions and metabolic pathways. This guide proposes a robust and logical pathway for the initial synthesis of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential.

Proposed Initial Synthesis: A Two-Step Approach

The most logical and efficient synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene involves a two-step process, commencing with a commercially available starting material. This pathway is designed for its reliability and scalability, employing well-established chemical transformations.

Step 1: Synthesis of the Aldehyde Precursor: 5-Fluoro-2-methylbenzaldehyde

The initial step focuses on the preparation of the key aldehyde intermediate. While several methods exist for the formylation of aromatic rings, a common and effective approach involves the oxidation of the corresponding benzyl bromide.

Reaction Scheme:

5-Fluoro-2-methylbenzyl bromide can be oxidized to 5-Fluoro-2-methylbenzaldehyde using a variety of oxidizing agents.

Step 2: Acetal Protection to Yield the Final Product

The second and final step involves the protection of the aldehyde functional group of 5-Fluoro-2-methylbenzaldehyde as a cyclic acetal using ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Reaction Scheme:

5-Fluoro-2-methylbenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst to form 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the laboratory synthesis of the target molecule.

Protocol 1: Synthesis of 5-Fluoro-2-methylbenzaldehyde

-

Reaction Setup: To a solution of 5-Fluoro-2-methylbenzyl bromide (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added N-methylmorpholine N-oxide (NMO) (1.5 eq).

-

Reaction Execution: The mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene

-

Reaction Setup: A solution of 5-Fluoro-2-methylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reaction Execution: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Characterization and Data Presentation

The successful synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene should be confirmed by standard analytical techniques. The expected physicochemical and spectral data are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₃FO₂ | Calculated |

| Molecular Weight | 196.22 g/mol | Calculated |

| Appearance | Colorless oil | Expected physical state |

| Boiling Point | Not available | Expected to be distillable under vacuum |

| ¹H NMR (CDCl₃, 400 MHz) | See predicted data below | Predicted based on structure |

| ¹³C NMR (CDCl₃, 100 MHz) | See predicted data below | Predicted based on structure |

| Mass Spectrometry (EI) | m/z 196 (M⁺) | Expected molecular ion peak |

Predicted NMR Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15-7.05 (m, 2H, Ar-H), 6.95-6.85 (m, 1H, Ar-H), 5.85 (s, 1H, O-CH-O), 4.10-3.95 (m, 4H, O-CH₂-CH₂-O), 3.05 (s, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5 (d, J=245 Hz, C-F), 138.0 (d, J=6 Hz, C-Ar), 131.0 (d, J=3 Hz, C-Ar), 130.5 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 113.5 (d, J=22 Hz, CH-Ar), 103.5 (O-CH-O), 65.0 (O-CH₂-CH₂-O), 35.0 (Ar-CH₂), 19.0 (Ar-CH₃).

Visualization of Synthetic Workflow and Mechanism

To provide a clear visual representation of the synthetic process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Synthetic Workflow Diagram

Caption: Proposed two-step synthetic workflow.

Acetal Formation Mechanism

Caption: Mechanism of acid-catalyzed acetal formation.

Conclusion

5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene represents a synthetically valuable intermediate that is currently underutilized in the broader scientific community, likely due to the absence of readily available synthesis protocols. This technical guide has provided a logical and experimentally sound pathway for its de novo synthesis, grounded in established organic chemistry principles. By furnishing detailed protocols, characterization data, and a clear rationale for its utility, this document aims to empower researchers to incorporate this versatile building block into their synthetic strategies, potentially accelerating the discovery of novel therapeutics and other advanced materials.

References

- Fluorine in Medicinal Chemistry: A search of chemical literature databases reveals numerous reviews on the role of fluorine in drug design. While a specific article on this exact molecule is not available, general principles can be found in journals such as the Journal of Medicinal Chemistry and Chemical Reviews.

- Protecting Groups in Organic Synthesis: Standard organic chemistry textbooks, such as "Greene's Protective Groups in Organic Synthesis" by Wuts and Greene, provide extensive information on the use of acetals as protecting groups for aldehydes and ketones.

- Synthesis of Fluorinated Benzaldehydes: Various methods for the synthesis of fluorinated aromatic aldehydes can be found in the chemical literature and patent databases.

- Acetal Formation: The acid-catalyzed reaction of aldehydes with diols to form cyclic acetals is a fundamental and widely documented reaction in organic chemistry. Detailed procedures can be found in numerous organic synthesis journals and textbooks.

Methodological & Application

The Strategic Incorporation of Fluorine: A Guide to the Synthesis of Fluorinated Heterocycles for Advanced Drug Discovery

Introduction: The Transformative Power of Fluorine in Heterocyclic Chemistry

The judicious introduction of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals.[1][2] The strategic replacement of hydrogen atoms or hydroxyl groups with fluorine can profoundly alter a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, ultimately leading to more effective and safer drugs.[3] Indeed, a significant and growing number of FDA-approved drugs contain fluorinated heterocyclic moieties, underscoring the importance of efficient and selective fluorination methods.[1][4]

This guide provides an in-depth exploration of three key applications in the synthesis of fluorinated heterocycles, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the practical aspects of electrophilic monofluorination, radical trifluoromethylation, and photocatalytic difluoromethylation, equipping you with the knowledge to leverage these powerful techniques in your own research.

I. Late-Stage C-H Monofluorination: A Tool for Rapid Lead Optimization

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery. It allows for the rapid generation of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies. Electrophilic C-H fluorination has emerged as a premier method for late-stage monofluorination of electron-rich heterocyclic systems. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® provide a source of "F+", enabling the direct replacement of a C-H bond with a C-F bond.

Mechanistic Rationale: A Radical Pathway for C-3 Fluorination of Indazoles

The direct C-3 fluorination of 2H-indazoles using NFSI in water presents a particularly green and efficient method.[3] While electrophilic aromatic substitution is a common mechanism for such reactions, experimental evidence for this specific transformation suggests a radical pathway.[3] The reaction is proposed to be initiated by the homolytic cleavage of the N-F bond in NFSI, generating a fluorine radical. This highly reactive species then adds to the electron-rich C-3 position of the indazole ring, forming a radical intermediate. Subsequent hydrogen abstraction and rearomatization lead to the desired 3-fluoroindazole product.

Caption: Proposed radical mechanism for the C-3 fluorination of 2H-indazoles with NFSI.

Application Protocol: Metal-Free C-3 Fluorination of 2-Phenyl-2H-indazole

This protocol describes a simple, metal-free method for the regioselective C-3 fluorination of 2-phenyl-2H-indazole using NFSI in water.[3]

Materials:

-

2-Phenyl-2H-indazole

-

N-Fluorobenzenesulfonimide (NFSI)

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (0.2 mmol, 38.8 mg).

-

Add N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 94.6 mg, 1.5 equivalents).

-

Add 2 mL of deionized water to the flask.

-

Stir the reaction mixture vigorously at 80 °C for 30 minutes under ambient air.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-2-phenyl-2H-indazole.

Data Summary: Scope of the C-3 Fluorination of 2H-Indazoles

| Entry | Substrate (2-Aryl-2H-indazole) | Yield (%) |

| 1 | 2-Phenyl-2H-indazole | 85 |

| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 82 |

| 3 | 2-(4-Chlorophenyl)-2H-indazole | 88 |

| 4 | 2-(4-Nitrophenyl)-2H-indazole | 75 |

| 5 | 2-(Naphthalen-2-yl)-2H-indazole | 80 |

II. Radical Trifluoromethylation: Installing a Privileged Motif

The trifluoromethyl (CF3) group is a "privileged" motif in medicinal chemistry due to its profound effects on a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and cell permeability.[5] Radical trifluoromethylation methods, particularly those utilizing sodium triflinate (CF3SO2Na, Langlois' reagent), have become popular due to their operational simplicity and broad functional group tolerance.[5]

Mechanistic Rationale: The Photoredox Catalytic Cycle

Visible-light photoredox catalysis offers a mild and efficient way to generate trifluoromethyl radicals from CF3SO2Na. The catalytic cycle is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with an aryldiazonium salt, generating an aryl radical and an oxidized form of the photocatalyst. The oxidized photocatalyst then abstracts an electron from CF3SO2Na, releasing sulfur dioxide and generating the key trifluoromethyl radical. This radical adds to the heterocycle, and a subsequent oxidation and deprotonation sequence furnishes the trifluoromethylated product, regenerating the photocatalyst to complete the cycle.

Caption: Simplified photoredox cycle for the trifluoromethylation of heterocycles.

Application Protocol: Photoredox Trifluoromethylation of Lepidine

This protocol describes the visible-light-mediated trifluoromethylation of lepidine (4-methylquinoline) using CF3SO2Na as the trifluoromethyl source.

Materials:

-

Lepidine (4-methylquinoline)

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk tube or vial with a screw cap

-

Magnetic stirrer and stir bar

-

Blue LED lamp (40 W)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add lepidine (0.5 mmol, 71.6 mg).

-

Add sodium trifluoromethanesulfinate (1.0 mmol, 156 mg, 2.0 equivalents).

-

Add 2.5 mL of a 1:1 mixture of DMSO and DCM.

-

Add tert-butyl hydroperoxide (1.5 mmol, 0.19 mL, 3.0 equivalents) dropwise to the stirred solution.

-

Seal the tube and place it approximately 5 cm from a 40 W blue LED lamp.

-

Irradiate the reaction mixture with stirring at room temperature for 12 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(trifluoromethyl)lepidine.

Data Summary: Scope of the Radical Trifluoromethylation of Heterocycles

| Entry | Heterocycle | Product | Yield (%) |

| 1 | Quinoline | 2-(Trifluoromethyl)quinoline | 78 |

| 2 | Isoquinoline | 1-(Trifluoromethyl)isoquinoline | 85 |

| 3 | Pyridine | 2-(Trifluoromethyl)pyridine | 65 |

| 4 | Caffeine | 8-(Trifluoromethyl)caffeine | 72 |

| 5 | Thiophene | 2-(Trifluoromethyl)thiophene | 58 |

III. Photocatalytic C-H Difluoromethylation: A Bioisostere at Your Fingertips

The difluoromethyl group (CF2H) is an increasingly important functional group in drug design, often serving as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups. Its unique properties, including its ability to act as a lipophilic hydrogen bond donor, make it a valuable tool for modulating molecular interactions.[6] Direct C-H difluoromethylation of heterocycles via photocatalysis provides a powerful and atom-economical approach to introduce this valuable moiety.

Mechanistic Rationale: A Radical Approach to Difluoromethylation

Similar to trifluoromethylation, the photocatalytic difluoromethylation of heterocycles often proceeds through a radical mechanism. Using a suitable photocatalyst and a difluoromethyl source, such as sodium difluoromethanesulfinate (NaSO2CF2H), a difluoromethyl radical (•CF2H) can be generated upon visible light irradiation. This radical then adds to the heterocycle to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the difluoromethylated product. The choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity.

Caption: General radical pathway for the photocatalytic C-H difluoromethylation of heterocycles.

Application Protocol: Photocatalytic Difluoromethylation of 1-Methylquinoxalin-2(1H)-one

This protocol details a method for the direct C-H difluoromethylation of 1-methylquinoxalin-2(1H)-one using NaSO2CF2H as the difluoromethyl source and a covalent organic framework (COF) as a heterogeneous photocatalyst.[5][7]

Materials:

-

1-Methylquinoxalin-2(1H)-one

-

Sodium difluoromethanesulfinate (NaSO2CF2H)

-

Covalent Organic Framework (COF) photocatalyst (e.g., V-COF-AN-BT)

-

Dimethyl sulfoxide (DMSO)

-

Molecular oxygen (from ambient air or an O2 balloon)

-

Reaction vial with a stir bar

-

Visible light source (e.g., blue LED lamp)

-

Centrifuge

-

Standard workup and purification equipment (as listed in previous protocols)

Procedure:

-

In a reaction vial equipped with a stir bar, combine 1-methylquinoxalin-2(1H)-one (0.2 mmol, 32.0 mg), sodium difluoromethanesulfinate (0.4 mmol, 54.4 mg, 2.0 equivalents), and the COF photocatalyst (e.g., 5 mg).

-

Add 1 mL of DMSO to the vial.

-

Seal the vial and stir the suspension at room temperature under an atmosphere of oxygen (an O2 balloon can be used, or the reaction can be left open to the air).

-

Irradiate the reaction mixture with a visible light source (e.g., a 3W blue LED) for 24 hours with vigorous stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

-

Separate the heterogeneous photocatalyst by centrifugation.

-

Wash the catalyst with ethyl acetate and combine the organic phases.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired difluoromethylated quinoxalinone.

Data Summary: Scope of the Photocatalytic C-H Difluoromethylation

| Entry | Substrate | Yield (%) |

| 1 | 1-Methylquinoxalin-2(1H)-one | 91 |

| 2 | Caffeine | 85 |

| 3 | N-Methylphthalimide | 78 |

| 4 | Phenanthridine | 72 |

| 5 | Quinoline | 65 |

Conclusion

The synthesis of fluorinated heterocycles is a dynamic and rapidly evolving field that continues to provide innovative solutions for the development of new therapeutics and advanced materials. The protocols detailed in this guide for monofluorination, trifluoromethylation, and difluoromethylation represent robust and versatile methods that can be readily implemented in a research setting. By understanding the underlying mechanistic principles and mastering these practical applications, researchers can effectively leverage the unique properties of fluorine to design and synthesize novel molecules with enhanced performance characteristics. As our ability to selectively and efficiently introduce fluorine into complex molecular architectures improves, so too will our capacity to address pressing challenges in medicine and beyond.

References

-

Jijie, R., et al. (2021). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Ghosh, A., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

-

Wang, L., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(1), 477–485. [Link]

-

Baran, P. S., et al. (2011). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 7, 1080–1095. [Link]

-

Ostrovskyi, D., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1343. [Link]

-

Li, G., et al. (2021). Photocatalyzed Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes with CF3SO2Na. CCS Chemistry. [Link]

-

Leonori, D., & Melchiorre, P. (2020). Unlocking the direct photocatalytic difluoromethylation of C=N bonds. Chemical Communications, 56(25), 3627-3630. [Link]

-

Snyder, D. A., & Snider, B. B. (2019). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 58(42), 15004-15008. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Zhang, C., et al. (2022). Difluoromethylsulfonyl Imidazolium Salt for Difluoromethylation of Alkenes. Organic Letters, 24(40), 7414–7419. [Link]

-

Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chem IJ, 3(4). [Link]

-

Di Mola, A., et al. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 283, 110373. [Link]

-

Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Difluoromethylation of Arylsulfonium Salts with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Role of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene in Pharmaceutical Intermediate Synthesis

These application notes provide an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the key pharmaceutical intermediate, 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene. This document elucidates its critical role in the synthesis of antiviral therapeutics, with a particular focus on the influenza drug, Baloxavir marboxil.

Introduction: A Fluorinated Building Block of Strategic Importance

5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene has emerged as a valuable building block in modern pharmaceutical synthesis. Its structure, featuring a fluorinated benzene ring and a protected aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures. The presence of a fluorine atom is of particular significance in medicinal chemistry, as it can enhance a drug's metabolic stability, binding affinity, and bioavailability. This guide will delve into the synthesis of this intermediate and its pivotal application in the production of the antiviral agent Baloxavir marboxil, a first-in-class inhibitor of the cap-dependent endonuclease enzyme of the influenza virus.[1][2][3]

The core utility of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene lies in the latent reactivity of the dioxolane group, which serves as a protecting group for the highly reactive aldehyde, 2-(5-fluoro-2-methylphenyl)acetaldehyde. This protection strategy is crucial for preventing unwanted side reactions during the synthesis of the larger drug molecule.

Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene

The synthesis of the title compound is a two-step process that begins with the preparation of the corresponding aldehyde, followed by its protection.

2.1. Synthesis of the Aldehyde Precursor: 2-(5-Fluoro-2-methylphenyl)acetaldehyde

The precursor, 2-(5-fluoro-2-methylphenyl)acetaldehyde, is a key component that introduces the fluorinated phenylacetic moiety into the final active pharmaceutical ingredient (API). While various synthetic routes exist, a common approach involves the oxidation of the corresponding alcohol or the reduction of the corresponding acyl chloride.

2.2. The Critical Protection Step: Formation of the Dioxolane

Aldehydes are highly reactive functional groups that can undergo a variety of reactions, including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to temporarily "mask" or protect the aldehyde group to prevent it from reacting prematurely. The formation of an acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol is a robust and widely used protection strategy.[4] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and is reversible, allowing for the straightforward deprotection of the aldehyde at a later stage in the synthesis.[4]

The reaction to form 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is illustrated below:

Caption: Synthesis of the target intermediate.

Application in the Synthesis of Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is metabolized in the body to its active form, baloxavir acid.[2] The synthesis of this complex molecule involves the coupling of several key intermediates. 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene provides the essential fluorinated side chain of the final drug.

The synthetic strategy involves the deprotection of the dioxolane to regenerate the aldehyde, which then participates in a crucial carbon-carbon bond-forming reaction to assemble the core structure of Baloxavir marboxil.

The overall workflow can be visualized as follows:

Caption: Role in Baloxavir marboxil synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-(5-Fluoro-2-methylphenyl)acetaldehyde

This protocol is a representative example and may be adapted from various literature procedures for similar transformations.

| Parameter | Value |

| Starting Material | 2-(5-Fluoro-2-methylphenyl)ethanol |

| Oxidizing Agent | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration through silica gel, solvent evaporation |

| Purification | Column chromatography on silica gel |

Step-by-Step Methodology:

-

To a stirred solution of 2-(5-fluoro-2-methylphenyl)ethanol (1 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(5-fluoro-2-methylphenyl)acetaldehyde.

Protocol 2: Synthesis of 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene

| Parameter | Value |

| Starting Material | 2-(5-Fluoro-2-methylphenyl)acetaldehyde |

| Reagent | Ethylene glycol |

| Catalyst | p-Toluenesulfonic acid (TsOH) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up with sodium bicarbonate, extraction |

| Purification | Distillation under reduced pressure or column chromatography |

Step-by-Step Methodology:

-

To a solution of 2-(5-fluoro-2-methylphenyl)acetaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and continue for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene as a colorless oil.[5]

Protocol 3: Deprotection and Subsequent Reaction (Illustrative Example)

This protocol illustrates the deprotection of the dioxolane and a subsequent reaction, which would be part of the broader synthesis of Baloxavir marboxil.

| Parameter | Value |

| Starting Material | 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene |

| Deprotection Reagent | Aqueous Hydrochloric Acid (HCl) or Acetic Acid |

| Solvent | Acetone or Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-4 hours |

| Subsequent Reaction | Aldol condensation or Wittig reaction with a suitable partner |

Step-by-Step Methodology:

-

Dissolve 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene (1 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of concentrated HCl and stir the mixture at room temperature or gently heat to 50 °C.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(5-fluoro-2-methylphenyl)acetaldehyde.

-

The crude aldehyde can then be used directly in the subsequent step, such as a coupling reaction with another key intermediate in the synthesis of Baloxavir marboxil.[6][7]

Data Summary

| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance |

| 2-(5-Fluoro-2-methylphenyl)acetaldehyde | C9H9FO | 152.17 | 1023794-80-0 | - |

| 5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene | C11H13FO2 | 196.22 | 898785-10-9 | Colorless oil |

Conclusion

5-Fluoro-2-methyl(1,3-dioxolan-2-ylmethyl)benzene is a strategically important pharmaceutical intermediate, the utility of which is exemplified in the synthesis of the antiviral drug Baloxavir marboxil. The use of the dioxolane as a protecting group for the aldehyde functionality is a classic and effective strategy in multi-step organic synthesis. The protocols and information provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and process chemistry.

References

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC - PubMed Central - NIH. [Link]

-

Ethylene Glycol Acetal Protection Method. Scribd. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

-

Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza : An Overview. DergiPark. [Link]

-

Attempted synthesis of compound 5. ResearchGate. [Link]

-

Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. [Link]

-

Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti‐Influenza Drug. ResearchGate. [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. [Link]

-

Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A review: Mechanism of action of antiviral drugs. PMC - PubMed Central. [Link]

-

Synthesis of a Baloxavir Marboxil Fragment. Thieme Chemistry. [Link]

-

Baloxavir Marboxil: An Original New Drug against Influenza. PMC - PubMed Central. [Link]

-

Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. E3S Web of Conferences. [Link]

-

(PDF) RETRACTED: Ezz Eldin et al. Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals 2023, 16, 1247. ResearchGate. [Link]

-

Efficient Synthesis of a Key Intermediate for Baloxavir Marboxil from a Greener Starting Material: Ethylene Glycol. ACS Publications. [Link]

-

Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. MDPI. [Link]

-

2-phenyl propionaldehyde ethylene glycol acetal, 4362-22-5. The Good Scents Company. [Link]

-

Acetalization of propylene glycol and ethylene glycol in the pilot-scale continuous reactive distillation column. ResearchGate. [Link]

Sources

- 1. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]

- 2. Baloxavir Marboxil: An Original New Drug against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baloxavir Marboxil - LKT Labs [lktlabs.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Use of 1,3-Dioxolanes for the Protection of Carbonyls in Fluorinated Compounds

Introduction: The Critical Role of Protecting Groups in Fluorine Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. However, the synthesis of complex fluorinated molecules presents significant challenges, primarily due to the powerful electron-withdrawing nature of fluorine, which can alter the reactivity of nearby functional groups. To navigate these synthetic hurdles, the judicious use of protecting groups is paramount.[1]

Among the arsenal of protecting groups available to the synthetic chemist, the 1,3-dioxolane stands out for its efficacy in shielding aldehyde and ketone functionalities.[2] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, 1,3-dioxolanes are valued for their stability across a wide range of reaction conditions, particularly those involving basic, nucleophilic, and organometallic reagents.[3][4] This stability, coupled with their straightforward, acid-labile deprotection, makes them an invaluable tool in multistep syntheses.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of 1,3-dioxolanes as protecting groups for carbonyl moieties within fluorinated substrates. We will delve into the mechanistic underpinnings, provide field-tested protocols for both protection and deprotection, and discuss the nuances associated with the presence of fluorine atoms.

Mechanistic Rationale: Formation and Cleavage of 1,3-Dioxolanes

The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process.[3] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[5] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation.[6] The final step involves the intramolecular attack of the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation to yield the 1,3-dioxolane and regenerate the acid catalyst.

The presence of electron-withdrawing fluorine atoms adjacent to the carbonyl group can influence the rate of this reaction. Aromatic ketones bearing electron-withdrawing groups have been observed to exhibit higher activity towards ketalization. This suggests that the increased electrophilicity of the carbonyl carbon in many fluorinated ketones may facilitate the initial nucleophilic attack by ethylene glycol.

Deprotection is essentially the reverse of the formation mechanism, relying on the presence of an acid catalyst and water to hydrolyze the acetal back to the parent carbonyl compound and ethylene glycol.[3]

Visualizing the Workflow: Protection and Deprotection

Caption: General workflow for the protection of a fluorinated ketone as a 1,3-dioxolane and its subsequent deprotection.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate.

Protocol 1: Protection of a Fluorinated Ketone

This protocol describes the protection of 2,2,2-trifluoroacetophenone as a model substrate.

Materials:

-

2,2,2-Trifluoroacetophenone

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,2,2-trifluoroacetophenone (1.0 eq), toluene (to make a 0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the acid catalyst.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dioxolane-protected compound.

Protocol 2: Deprotection of a 1,3-Dioxolane Protected Fluorinated Ketone

This protocol describes the deprotection of the product from Protocol 1.

Materials:

-

1,3-Dioxolane protected 2,2,2-trifluoroacetophenone

-

Acetone

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 1,3-dioxolane protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of concentrated HCl (e.g., a few drops).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary to yield the deprotected 2,2,2-trifluoroacetophenone.

Data Summary: Reaction Conditions and Considerations

| Parameter | Protection | Deprotection | Causality and Field-Proven Insights |

| Catalyst | p-TsOH, other Brønsted or Lewis acids[3] | HCl, H₂SO₄, TFA[4] | p-TsOH is a cost-effective and efficient catalyst for protection. For deprotection, a strong acid is required to facilitate hydrolysis. |

| Solvent | Toluene, Benzene[3] | Acetone/Water, THF/Water[3] | An azeotrope-forming solvent is essential for water removal during protection. A water-miscible solvent is used for deprotection to ensure homogeneity. |

| Temperature | Reflux | Room Temperature | Heating is required to drive the protection equilibrium forward by removing water. Deprotection is typically facile at room temperature. |

| Water Removal | Dean-Stark, Molecular Sieves[3] | Not applicable | Crucial for shifting the equilibrium towards the product during protection.[3] |

| Special Considerations for Fluorinated Compounds | The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. | The stability of the dioxolane may be influenced by the fluorine atoms, but standard acidic hydrolysis is generally effective. |

Self-Validating Systems: Ensuring Success

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both protection and deprotection reactions. The disappearance of the starting material and the appearance of the product spot with a different Rf value confirm the reaction's progress.

-

Spectroscopic Confirmation: The successful formation of the 1,3-dioxolane can be confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the carbonyl signal in the ¹³C NMR spectrum (typically >190 ppm) and the appearance of the acetal carbon signal (around 100-110 ppm) are indicative of a successful protection. For deprotection, the reappearance of the carbonyl signal confirms the regeneration of the ketone. ¹⁹F NMR can be used to monitor any changes in the chemical environment of the fluorine atoms.

Conclusion

The 1,3-dioxolane protecting group is a robust and reliable tool for the temporary masking of carbonyl functionalities in the synthesis of complex fluorinated molecules. Its ease of formation, stability to a wide range of reagents, and clean deprotection under acidic conditions make it a highly valuable strategy for medicinal and materials chemists. By understanding the underlying mechanisms and employing the detailed protocols provided, researchers can confidently incorporate this protecting group strategy into their synthetic routes, enabling the efficient construction of novel fluorinated compounds.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Celik, G., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(5), 5963-5977. Available at: [Link]

- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

-